1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is catalyzed by palladium and can be performed on a gram scale, yielding high diastereoselectivity. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Common reagents used in these reactions include palladium catalysts, sodium iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperidine: This compound shares a similar phenyl group but has a different bicyclic structure.
4-substituted-3-benzyloxy-bicyclo[3.1.0]hexane: These compounds are used as mGluR 2/3 antagonists and have different substituents on the bicyclic hexane ring.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
923567-94-6 |
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Molecular Formula |
C12H13ClFN |
Molecular Weight |
225.69 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13ClFN/c1-15-6-9-5-12(9,7-15)8-2-3-11(14)10(13)4-8/h2-4,9H,5-7H2,1H3 |
InChI Key |
MIRHDPAAZCWTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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